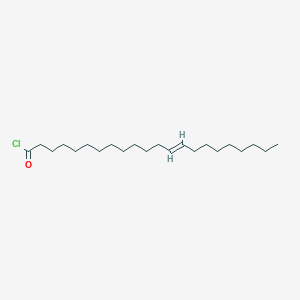

13(E)-Docosenoyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H41ClO |

|---|---|

Peso molecular |

357.0 g/mol |

Nombre IUPAC |

(E)-docos-13-enoyl chloride |

InChI |

InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3/b10-9+ |

Clave InChI |

JNKSXSJNLXMTSV-MDZDMXLPSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)Cl |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 13(E)-Docosenoyl Chloride from Erucic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 13(E)-docosenoyl chloride, also known as erucoyl chloride, from its precursor, erucic acid. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to support researchers and professionals in the fields of chemistry and drug development. Erucoyl chloride is a valuable reactive intermediate used in the synthesis of various esters and amides for applications in pharmaceuticals, surfactants, and biomaterials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | Erucic Acid | This compound |

| Molecular Formula | C₂₂H₄₂O₂ | C₂₂H₄₁ClO |

| Molecular Weight | 338.57 g/mol | 357.01 g/mol [2] |

| CAS Number | 112-86-7 | 7459-29-2[2] |

| Appearance | White crystalline solid | Colorless to pale yellow liquid[3] |

| Purity | >98% | >99%[2] |

Experimental Protocols

The synthesis of this compound from erucic acid is typically achieved through the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[3] An alternative method utilizing oxalyl chloride is also presented, which can be advantageous for unsaturated fatty acids as it can be performed at lower temperatures, minimizing potential side reactions involving the double bond.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of fatty acid chlorides.[4]

Materials:

-

Erucic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)[4]

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an alkaline solution, add erucic acid.

-

If using a solvent, add anhydrous toluene to dissolve the erucic acid.

-

Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.[4]

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops).

-

Heat the reaction mixture to a gentle reflux (approximately 35-40 °C in a water bath) and maintain for 2-5 hours, or until the evolution of HCl and SO₂ gas ceases.[4] The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.[4] To ensure complete removal of thionyl chloride, anhydrous toluene can be added and subsequently removed under vacuum.[4]

-

The crude this compound is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Method 2: Synthesis using Oxalyl Chloride

This method is adapted from procedures for the synthesis of unsaturated fatty acid chlorides, which recommends lower temperatures to prevent side reactions.[5]

Materials:

-

Erucic acid (1.0 eq)

-

Oxalyl chloride (1.1-1.5 eq)[5]

-

Anhydrous nonpolar solvent (e.g., hexane (B92381) or toluene)[5]

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Dissolve erucic acid in an anhydrous nonpolar solvent in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Cool the solution to a temperature between -15 °C and 5 °C using an ice-salt bath.[5]

-

Slowly add oxalyl chloride (1.1-1.5 equivalents) to the cooled solution.[5]

-

Add a catalytic amount of anhydrous DMF.

-

Stir the reaction mixture at the low temperature until the reaction is complete, as indicated by the cessation of gas evolution (CO and CO₂).

-

Allow the reaction mixture to warm to room temperature.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data

While specific yield data for the synthesis of this compound is not widely published, similar preparations of long-chain fatty acid chlorides report quantitative yields.[3] The purity of the final product can be assessed using spectroscopic methods.

Spectroscopic Data for this compound:

| Spectroscopic Method | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 5.34 (m, 2H, -CH=CH-), 2.86 (t, 2H, -CH₂-COCl), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.25 (br s, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃) |

| IR (neat) | ~1800 cm⁻¹ (strong, C=O stretch of acyl chloride), ~3005 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from erucic acid.

Caption: General workflow for the synthesis of this compound.

Chemical Transformation

The logical relationship of the chemical transformation is depicted below.

Caption: Chemical equation for the synthesis of this compound.

References

- 1. WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]

- 2. larodan.com [larodan.com]

- 3. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

13(E)-Docosenoyl chloride CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS Registry Number and Safety Data Sheet (SDS) for 13(E)-Docosenoyl chloride could not be located in publicly available databases at the time of this report. The information presented herein is based on data for structurally related compounds, namely the (Z)-isomer, 13(Z)-Docosenoyl chloride (Erucoyl chloride), and other long-chain fatty acyl chlorides. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling any chemical.

Chemical Identification and Properties

| Identifier | This compound (Brassidoyl chloride) | 13(Z)-Docosenoyl chloride (Erucoyl chloride)[1][2] | 13(E)-Docosenoic acid (Brassidic acid) |

| CAS Number | Not Found | 7459-29-2 | 506-33-2 |

| Molecular Formula | C₂₂H₄₁ClO | C₂₂H₄₁ClO | C₂₂H₄₂O₂ |

| Molecular Weight | 357.01 g/mol | 357.01 g/mol | 338.58 g/mol |

| Synonyms | Brassidoyl chloride, trans-13-Docosenoyl chloride | Erucoyl chloride, Erucic acid chloride, (13Z)-13-Docosenoyl chloride | Brassidic acid, trans-13-Docosenoic acid |

Safety and Handling (Proxy Data)

The following safety information is extrapolated from Safety Data Sheets of other long-chain fatty acyl chlorides, such as lauroyl chloride and stearoyl chloride. Fatty acyl chlorides are generally corrosive and react with water.

Hazard Identification

| Hazard Class | Classification |

| Skin Corrosion/Irritation | Category 1B/1C (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |

| Reactivity | Reacts with water, releasing toxic gas (HCl) |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur. |

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |

Experimental Protocols

General Synthesis of this compound from 13(E)-Docosenoic Acid

This is a general procedure for the synthesis of a long-chain fatty acyl chloride from its corresponding carboxylic acid using thionyl chloride or oxalyl chloride. The reaction should be performed in a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

-

13(E)-Docosenoic acid (Brassidic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Dry glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 13(E)-Docosenoic acid in the anhydrous solvent.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature. If using oxalyl chloride, add it dropwise, followed by a catalytic amount of DMF.

-

The reaction mixture is then typically heated to reflux and stirred for several hours until the evolution of gas (HCl and SO₂) ceases.

-

The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Diagrams

Caption: General workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for acyl chloride formation.

References

commercial suppliers of 13(E)-Docosenoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13(E)-Docosenoyl chloride, a derivative of the trans-monounsaturated fatty acid, 13(E)-Docosenoic acid (also known as Brassidic Acid). Due to the limited direct commercial availability of this compound, this guide focuses on the properties of its precursor, 13(E)-Docosenoic acid, and provides a detailed protocol for the synthesis of the corresponding acyl chloride.

Commercial Availability and Precursor Information

Direct commercial suppliers for this compound are not readily found. However, its precursor, 13(E)-Docosenoic acid, is available from several biochemical suppliers. Researchers can synthesize this compound in the laboratory from this readily available starting material.

Commercial Suppliers of 13(E)-Docosenoic Acid

Properties of 13(E)-Docosenoic Acid

The following table summarizes the key quantitative data for 13(E)-Docosenoic acid.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₂ | [1][2] |

| Molecular Weight | 338.6 g/mol | [1][2] |

| CAS Number | 506-33-2 | [1][2] |

| Physical State | A neat oil | [1] |

| Purity | ≥95% | |

| Storage Temperature | -20°C | [2] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 10 mg/ml | [1] |

Synthesis of this compound from 13(E)-Docosenoic Acid

Fatty acyl chlorides are commonly synthesized from their corresponding carboxylic acids using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most frequently used reagents for this transformation. The byproducts of these reactions are gaseous, which simplifies the purification of the desired acyl chloride.[4][5]

Below is a generalized experimental protocol for the synthesis of a fatty acyl chloride from a fatty acid using thionyl chloride. This method can be adapted for the preparation of this compound from 13(E)-Docosenoic acid.

Experimental Protocol: Synthesis of Fatty Acyl Chloride using Thionyl Chloride

Materials:

-

Fatty acid (e.g., 13(E)-Docosenoic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the fatty acid (1 equivalent).

-

Addition of Thionyl Chloride: To the fatty acid, add an excess of thionyl chloride (approximately 1.5 to 2 equivalents), either neat or dissolved in an anhydrous solvent.[6] This step should be performed in a well-ventilated fume hood as the reaction evolves HCl and SO₂ gases.

-

Reaction: The reaction mixture is gently refluxed with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-5 hours.[6]

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed. This can be achieved by distillation or by using a rotary evaporator.[6] To ensure complete removal, an anhydrous solvent like toluene (B28343) can be added and subsequently evaporated under reduced pressure; this process can be repeated a few times.[6]

-

Product Isolation: The resulting fatty acyl chloride is typically obtained as an oily liquid and can be used in the next synthetic step without further purification.[6] Due to their reactivity, especially with moisture, acyl chlorides are often prepared and used immediately.[6]

Visualizations

Logical Pathway for Obtaining this compound

Caption: Logical pathway from the commercially available precursor to the target compound.

Experimental Workflow for the Synthesis of Fatty Acyl Chloridedot

References

13(E)-Docosenoyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 13(E)-Docosenoyl chloride, a long-chain fatty acyl chloride. The information presented is intended to support research and development activities where this compound is of interest.

Physicochemical Data

The molecular formula and molecular weight are critical parameters for a wide range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization. The table below summarizes these key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₂H₄₁ClO[1][2][3] |

| Molecular Weight | 357.01 g/mol [3][4] |

| IUPAC Name | (E)-docos-13-enoyl chloride |

| Synonyms | Brassidic acid chloride, trans-13-Docosenoyl chloride |

Note: this compound is the trans isomer of erucoyl chloride (13(Z)-Docosenoyl chloride). As stereoisomers, they share the same molecular formula and molecular weight.[1][2][3][4]

Structural Representation

A clear understanding of the molecular structure is essential for predicting reactivity and intermolecular interactions. The following diagram illustrates the logical relationship of the constituent atoms in this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of acyl chlorides are well-established in the literature. A general and common method for the preparation of this compound from its corresponding carboxylic acid, brassidic acid ((E)-13-Docosenoic acid), is outlined below.

Synthesis of this compound via Thionyl Chloride

Objective: To convert brassidic acid to this compound.

Materials:

-

Brassidic acid ((E)-13-Docosenoic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen, argon)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve brassidic acid in an appropriate volume of anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a suitable trap.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion, typically for 1-3 hours.

-

Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

Potential Research Areas for 13(E)-Docosenoyl Chloride: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenoyl chloride is a derivative of 13(E)-docosenoic acid, the trans-isomer of erucic acid. As an acyl chloride, it possesses a highly reactive carbonyl group, making it a potent acylating agent. While research on the biological activities of the more common cis-isomer, erucic acid, has been extensive, particularly in the context of Lorenzo's oil and adrenoleukodystrophy, the trans-isomer and its derivatives remain largely unexplored. This significant knowledge gap, coupled with the unique chemical reactivity of the acyl chloride, presents a compelling opportunity for novel therapeutic development.

This technical guide outlines key potential research areas for this compound, providing a framework for its investigation as a tool for chemical biology and a precursor for novel therapeutics. We will delve into its potential for synthesizing new bioactive lipids, modulating cellular signaling pathways, and developing targeted therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, providing not only conceptual avenues for exploration but also detailed experimental protocols and data presentation frameworks to guide future studies.

Chemical Properties and Inferred Reactivity

This compound is a long-chain, monounsaturated fatty acyl chloride. Its key structural features—the 22-carbon backbone, the trans-double bond at the 13th position, and the acyl chloride headgroup—dictate its chemical behavior and potential biological interactions.

-

Acyl Chloride Reactivity: The acyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine residues in proteins, the amine groups of lysine (B10760008) residues, and the thiol group of cysteine residues. This reactivity suggests that this compound could act as a covalent modifier of proteins and other biomolecules.

-

Trans-Unsaturated Fatty Acid Chain: The 13(E)-docosenoic acid backbone is a trans-fatty acid. Trans-fatty acids are known to have distinct metabolic and signaling properties compared to their cis-isomers.[1][2][3] They can influence membrane fluidity and are associated with pro-inflammatory signaling pathways.[1][2][3] Specifically, some trans-fatty acids have been shown to potentiate the activation of apoptosis signal-regulating kinase 1 (ASK1), a key component of inflammatory and cell death pathways.[1]

-

Lipophilicity: The long carbon chain imparts significant lipophilicity, suggesting that the molecule will readily partition into cellular membranes and lipid-rich environments.

Potential Research Area 1: Synthesis of Novel Bioactive Lipids

The high reactivity of this compound makes it an excellent starting material for the synthesis of a variety of novel bioactive lipids, particularly N-acyl amides.

N-(13(E)-Docosenoyl) Ethanolamine (B43304): A Potential Endocannabinoid-like Molecule

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine).[4][5][6][7] These molecules are involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.[8][9][10] The synthesis of N-(13(E)-docosenoyl)ethanolamine from this compound and ethanolamine could yield a novel NAE with unique pharmacological properties.

Hypothesized Activity:

-

FAAH Inhibition: This novel NAE could act as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[4][6][7][11] By inhibiting FAAH, it could elevate the levels of endogenous cannabinoids, leading to analgesic, anxiolytic, and anti-inflammatory effects.[8][9][10]

-

Direct Receptor Modulation: It may also directly interact with cannabinoid receptors (CB1 and CB2) or other receptors known to be modulated by lipids, such as transient receptor potential (TRP) channels[12][13][14] or peroxisome proliferator-activated receptors (PPARs).[15][16][17]

Quantitative Data Summary: FAAH Inhibition

The following table provides a hypothetical summary of quantitative data for a novel NAE derived from this compound, compared to a known FAAH inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| N-(13(E)-Docosenoyl)ethanolamine | FAAH | In Vitro Fluorometric | To be determined | URB597 | 4.6[18] |

| N-(13(E)-Docosenoyl)ethanolamine | FAAH | Cell-based | To be determined | PF-04457845 | <20[19] |

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH by a test compound.[18][20][21]

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (e.g., N-(13(E)-docosenoyl)ethanolamine)

-

Known FAAH inhibitor (e.g., URB597) as a positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Perform serial dilutions of the compounds in FAAH Assay Buffer to achieve a range of final assay concentrations.

-

Dilute the FAAH enzyme in FAAH Assay Buffer to the desired working concentration.

-

Prepare the substrate solution in ethanol.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 170 µL of FAAH Assay Buffer.

-

Add 10 µL of the diluted test compound or control to the appropriate wells.

-

Add 10 µL of the diluted FAAH enzyme to all wells except the background control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) at 37°C kinetically over 30 minutes or as an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway: FAAH Inhibition and Endocannabinoid System

Caption: Synthesis of a novel NAE and its potential inhibition of FAAH.

Potential Research Area 2: Modulation of Cellular Signaling Pathways

Long-chain fatty acids and their derivatives are known to modulate various cellular signaling pathways.[22][23][24][25] The unique structure of this compound suggests it could have distinct effects on these pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[15][16][17] Fatty acids are natural ligands for PPARs.[15][16][17] 13(E)-docosenoic acid, which would be released upon hydrolysis of the acyl chloride, could act as a ligand for PPARα, PPARγ, or PPARδ, potentially modulating the expression of genes involved in fatty acid oxidation and energy homeostasis.[15][16][17][26]

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels involved in sensory perception, including pain and temperature sensation.[12][13] Various lipids and their derivatives are known to modulate the activity of TRP channels.[12][13][14][27][28] this compound or its metabolites could directly activate or sensitize TRP channels, such as TRPV1, which is involved in pain signaling.[14]

Quantitative Data Summary: PPAR Activation

The following table provides a hypothetical summary of quantitative data for the activation of PPARs by 13(E)-docosenoic acid.

| Compound | Target | Assay Type | EC50 (µM) | Reference Compound | Reference EC50 (µM) |

| 13(E)-Docosenoic acid | PPARα | Luciferase Reporter | To be determined | GW7647 | 0.003[29] |

| 13(E)-Docosenoic acid | PPARγ | Luciferase Reporter | To be determined | Rosiglitazone | 0.03[30] |

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the activation of PPARs by a test compound.[29][30][31][32][33]

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7)

-

Expression plasmid for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence

-

Transfection reagent

-

Test compound (e.g., 13(E)-docosenoic acid)

-

Known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the PPAR-GAL4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the positive control in cell culture medium.

-

Remove the medium from the cells and add the medium containing the compounds.

-

Incubate the cells for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Signaling Pathway: PPAR Activation

Caption: Activation of PPAR signaling by a fatty acid ligand.

Potential Research Area 3: Development of Targeted Covalent Probes and Inhibitors

The high reactivity of the acyl chloride functional group can be harnessed to develop targeted covalent probes and inhibitors for studying protein function and for therapeutic intervention.

Activity-Based Protein Profiling (ABPP)

This compound could be modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) to create an activity-based probe. This probe could be used to identify novel protein targets that are acylated by long-chain fatty acids. This approach could uncover new regulatory mechanisms and potential drug targets.

Covalent Enzyme Inhibition

The acyl chloride could be incorporated into a scaffold that directs its reactivity towards the active site of a specific enzyme. This could lead to the development of highly potent and selective covalent inhibitors for enzymes involved in lipid metabolism or signaling.

Experimental Workflow: Activity-Based Protein Profiling

Caption: Workflow for activity-based protein profiling.

Experimental Protocol: Fatty Acid Analysis by GC-MS

To understand the metabolic fate of this compound, it is essential to analyze its incorporation into cellular lipids and its conversion to other metabolites.[34][35][36][37][38]

Materials:

-

Cell culture treated with this compound

-

Internal standard (e.g., heptadecanoic acid)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for transesterification (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Harvest the cells and add the internal standard.

-

Extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract.

-

Add methanolic HCl and heat to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC column suitable for fatty acid analysis.

-

Use a temperature gradient to separate the FAMEs.

-

Detect the FAMEs using a mass spectrometer, monitoring for characteristic ions.

-

-

Data Analysis:

-

Identify the FAME corresponding to 13(E)-docosenoic acid based on its retention time and mass spectrum.

-

Quantify the amount of 13(E)-docosenoic acid by comparing its peak area to that of the internal standard.

-

Conclusion

This compound represents a largely untapped resource for chemical biology and drug discovery. Its inherent reactivity as an acyl chloride, combined with the unique properties of its trans-fatty acid backbone, opens up numerous avenues for investigation. The potential to synthesize novel bioactive lipids, modulate key cellular signaling pathways, and develop targeted covalent probes and inhibitors makes it a compound of significant interest. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full potential of this intriguing molecule and to translate fundamental discoveries into novel therapeutic strategies.

References

- 1. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anandamide - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 6. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAAH (Fatty Acid Amide Hydrolase Inhibitor)- Delveinsight [delveinsight.com]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRP channels interaction with lipids and its implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]

- 15. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Lipid sensing and lipid sensors - ProQuest [proquest.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. TRPC channel lipid specificity and mechanisms of lipid regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. lipidmaps.org [lipidmaps.org]

- 35. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 36. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ec.europa.eu [ec.europa.eu]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of 13(E)-Docosenoyl Chloride

Introduction

13(E)-Docosenoyl chloride, the acyl chloride derivative of 13(E)-Docosenoic acid (also known as Brassidic acid), is a long-chain monounsaturated fatty acyl chloride. Due to the highly reactive nature of the acyl chloride functional group, understanding its stability and appropriate storage conditions is paramount for maintaining its chemical integrity and ensuring safety in research and drug development settings. This guide synthesizes available data from related compounds and general chemical principles to provide best-practice recommendations for its handling and storage.

Chemical Reactivity and Stability Profile

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] The primary factor governing the stability of this compound is the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] The chloride ion is an excellent leaving group, which contributes to the high reactivity of this class of compounds.[2]

Key Reactivity Considerations:

-

Hydrolysis: Acyl chlorides react readily, and often violently, with water to form the corresponding carboxylic acid and hydrochloric acid.[2][3] This reaction can be initiated by atmospheric moisture, leading to the degradation of the compound and the release of corrosive HCl gas, which is often observed as fuming in the air.[3]

-

Reaction with Nucleophiles: this compound will react exothermically with various nucleophiles, including alcohols (to form esters), amines (to form amides), and salts of carboxylic acids (to form anhydrides).[4][5]

-

Thermal Decomposition: While specific data is unavailable for this compound, long-chain acyl chlorides can decompose at elevated temperatures. The parent fatty acid, 13(Z)-Docosenoic acid, may release irritating fumes upon thermal decomposition.[6]

The long docosenoyl chain is relatively stable, but the double bond at the 13th position could be susceptible to oxidation over long-term storage if exposed to air and light, a property seen in its parent fatty acid.[6]

Recommended Storage Conditions

Based on the information available for the analogous 13(Z)-Docosenoyl chloride and general practices for reactive acyl chlorides, the following storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Atmosphere | Container |

| This compound (inferred) | Freezer (-20°C or below) | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed glass vial with PTFE-lined cap |

| 13(Z)-Docosenoyl chloride | Freezer[7] | Not specified, inert gas recommended | Not specified, tightly sealed recommended[7] |

| 13(E)-Docosenoic acid | -20°C or -80°C for long-term | Not specified | Tightly sealed container |

| 13(Z)-Docosenoic acid | Cool, dry, well-ventilated place[8][9] | Not specified | Tightly closed containers[8][9] |

Experimental Protocols: General Handling Procedures

Due to its moisture sensitivity, all manipulations of this compound should be performed under anhydrous conditions.

Materials:

-

This compound

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether, toluene)

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Dry glassware (oven-dried at >120°C for several hours and cooled under an inert atmosphere)

-

Gas-tight syringes and needles

-

Glove box or fume hood

Procedure for Aliquoting and Use:

-

Inert Atmosphere: If available, conduct all transfers inside a glove box. If a glove box is not available, use a fume hood with a positive pressure of inert gas.

-

Temperature Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Gas Purge: Before opening, flush the exterior of the septum or cap with a stream of inert gas.

-

Transfer: Using a dry, gas-tight syringe, pierce the septum of the container and draw the desired volume of the liquid. It is good practice to first draw some inert gas into the syringe and then inject it into the vial to equalize the pressure.

-

Dispensing: Dispense the acyl chloride into the reaction vessel, which has been previously flushed with an inert gas.

-

Storage of Main Stock: After withdrawing the required amount, re-purge the headspace of the storage container with inert gas before re-sealing and returning it to the freezer. It is advisable to create smaller aliquots for frequent use to protect the integrity of the bulk material.[10]

Visualization of Degradation Pathways

The primary degradation pathway for this compound is through nucleophilic acyl substitution. The following diagram illustrates the most common reactions with ambient nucleophiles that lead to its degradation.

Caption: General degradation pathways for this compound.

This diagram illustrates that exposure to common nucleophiles like water and alcohols leads to the formation of the corresponding carboxylic acid or ester, respectively, along with hydrochloric acid. This underscores the critical need for anhydrous storage and handling conditions.

References

- 1. study.com [study.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. larodan.com [larodan.com]

- 8. fishersci.com [fishersci.com]

- 9. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to 13(E)-Docosenoyl Chloride: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(E)-Docosenoyl chloride, the acyl chloride derivative of 13(E)-docosenoic acid (brassidic acid), is a long-chain monounsaturated fatty acyl chloride. While its history is not as extensively documented as its cis-isomer, erucoyl chloride (derived from erucic acid), its synthesis and properties can be understood through established principles of organic chemistry. This guide provides a comprehensive overview of the synthesis, and physicochemical properties of this compound, placed within the historical context of its more prevalent isomer. Detailed experimental protocols for its synthesis from 13(E)-docosenoic acid are provided, alongside tabulated data for key properties.

Introduction: The Isomeric Landscape of Docosenoyl Chlorides

Docosenoyl chloride exists as two primary geometric isomers: the (Z)-isomer, commonly known as erucoyl chloride, and the (E)-isomer, referred to as brassidoyl chloride or this compound. The vast majority of historical and industrial focus has been on erucoyl chloride due to the natural abundance of its precursor, erucic acid (13(Z)-docosenoic acid), in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1] Erucic acid and its derivatives have found applications in the manufacturing of lubricants, plastics, coatings, and cosmetics.[1]

Conversely, 13(E)-docosenoic acid is the trans-isomer and is less common in nature.[2] Consequently, dedicated research into the discovery and history of this compound is limited. However, its chemical behavior and synthesis are predictable based on the well-established chemistry of fatty acids and acyl chlorides.

Physicochemical Properties

The properties of this compound can be inferred from its structure and comparison with related compounds.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₁ClO | [3] |

| Molecular Weight | 357.01 g/mol | [3] |

| Isomeric Form | trans (E) at the C13-C14 double bond | [2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane (B109758), diethyl ether, hexanes) and reactive with protic solvents (e.g., water, alcohols). | N/A |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound involves the conversion of the carboxylic acid group of 13(E)-docosenoic acid into an acyl chloride. Standard chlorinating agents are effective for this transformation.

This is a common and effective laboratory method for preparing acyl chlorides.[4] The byproducts are gaseous, which simplifies purification.

Reaction: C₂₂H₄₂O₂ + SOCl₂ → C₂₂H₄₁ClO + SO₂ (g) + HCl (g)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 1 equivalent of 13(E)-docosenoic acid.

-

Solvent Addition: Dissolve the fatty acid in a dry, inert solvent such as dichloromethane or toluene.

-

Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the solution at room temperature. A catalytic amount of dry dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by distillation under high vacuum.

Oxalyl chloride is a milder and more selective reagent than thionyl chloride.[4]

Reaction: C₂₂H₄₂O₂ + (COCl)₂ → C₂₂H₄₁ClO + CO (g) + CO₂ (g) + HCl (g)

Protocol:

-

Reaction Setup: In a similar setup as for the thionyl chloride method, dissolve 1 equivalent of 13(E)-docosenoic acid in a dry, inert solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of dry DMF.

-

Reagent Addition: Slowly add a slight excess (typically 1.2-1.5 equivalents) of oxalyl chloride to the solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the gas evolution ceases. Monitor the reaction by IR spectroscopy.

-

Work-up: Remove the solvent and volatile byproducts under reduced pressure to obtain the crude product. Further purification can be achieved by high-vacuum distillation.

Visualization of Synthesis Workflow

The general workflow for the laboratory synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Historical Context and Discovery

The history of docosenoyl chlorides is intrinsically linked to the discovery and utilization of their parent fatty acids.

-

Early History of Erucic Acid (13(Z)-Docosenoic Acid): The history of erucic acid dates back to ancient times when oils from the Brassicaceae family, such as mustard and rapeseed, were used for nutritional and medicinal purposes, particularly in India and China.[1] In the 19th century, rapeseed oil gained prominence as an industrial lubricant.[1] The high erucic acid content was later identified as a key factor in its industrial utility.[1]

-

Development of Low Erucic Acid Rapeseed (Canola): In the mid-20th century, concerns about potential cardiotoxicity associated with high dietary intake of erucic acid led to the development of low-erucic acid rapeseed (LEAR) varieties, now known as canola.[1] This development significantly altered the landscape of rapeseed oil production for food applications.

-

Synthesis of Acyl Chlorides: The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, with methods like the use of thionyl chloride being well-established by the early 20th century. The synthesis of erucoyl chloride would have followed these standard procedures.

-

Discovery of this compound: There is no specific, documented "discovery" of this compound in the provided search results. It is likely that this compound was first synthesized as a research chemical or as part of broader studies on the reactivity of trans-fatty acids. Its synthesis follows directly from the availability of 13(E)-docosenoic acid and the application of standard chlorination reactions.

The logical relationship between the parent fatty acids and their corresponding acyl chlorides is illustrated below.

References

The Enigmatic Presence of 13(E)-Docosenoic Acid and Its Derivatives in Nature

A Technical Guide for Researchers and Drug Development Professionals

Introduction

13(E)-Docosenoic acid, also known as brassidic acid, is a very-long-chain monounsaturated trans fatty acid. As the geometric isomer of the more commonly known erucic acid (13(Z)-docosenoic acid), its natural occurrence has been a subject of scientific inquiry, particularly in the context of its potential physiological effects and biosynthetic origins. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 13(E)-docosenoic acid and its derivatives, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

The primary natural sources of 13(E)-docosenoic acid are the seed oils of plants belonging to the Brassicaceae family, which includes rapeseed (canola) and mustard.[1][2][3] While its cis isomer, erucic acid, can constitute a significant portion of the total fatty acids in these oils (ranging from 20% to over 50% in high-erucic acid varieties), brassidic acid is typically found in much lower concentrations.[2][3] Its presence in these oils is often attributed to the partial hydrogenation or isomerization that can occur during processing, but it also exists naturally.[3] Some studies have also reported the presence of docosenoic acids in marine animal oils, although the specific isomeric composition is not always detailed.

Quantitative data on the natural abundance of 13(E)-docosenoic acid is limited in the scientific literature. The table below summarizes the available information on the concentration of docosenoic acid isomers in various natural sources. It is important to note that most analyses focus on the total C22:1 content or primarily on the cis isomer (erucic acid).

| Natural Source | Family/Class | Analyte | Concentration Range (% of total fatty acids) | Reference(s) |

| High-Erucic Acid Rapeseed Oil | Brassicaceae | Erucic Acid (cis-13-docosenoic acid) | 20 - 54 | [2] |

| Mustard Oil | Brassicaceae | Erucic Acid (cis-13-docosenoic acid) | ~42 | [2] |

| Rapeseed/Canola Oil | Brassicaceae | Brassidic Acid (trans-13-docosenoic acid) | Typically low, specific natural concentrations not widely reported | [3] |

| Marine Animal Oils | Various | Docosenoic Acids (isomer not always specified) | Present, concentration varies |

Biosynthesis and Natural Derivatives

The biosynthesis of 13(E)-docosenoic acid is not as well-elucidated as that of its cis counterpart. It is believed to be formed through the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA, similar to erucic acid. The isomerization from the cis to the trans configuration at the Δ13 position is a key step, the precise enzymatic control of which in natural systems remains an area of active research.

Information regarding the natural occurrence of derivatives of 13(E)-docosenoic acid is scarce. While synthetic derivatives such as amides and esters have been created for industrial applications, their presence in natural, unprocessed biological systems is not well-documented. The amide of the cis-isomer, erucamide (B86657) (13(Z)-docosenamide), has been identified in the cerebrospinal fluid of sleep-deprived cats, suggesting a potential role as a signaling molecule. Whether a corresponding trans-amide of brassidic acid exists naturally and has a physiological function is yet to be determined.

Experimental Protocols

The accurate identification and quantification of 13(E)-docosenoic acid in complex biological matrices require robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for this purpose.

Protocol 1: Extraction and Derivatization of Fatty Acids from Oil Seeds

This protocol outlines a general procedure for the extraction and derivatization of fatty acids from oil seeds for GC-MS analysis.

1. Lipid Extraction (Soxhlet Method): a. Grind the oil seeds into a fine powder. b. Accurately weigh approximately 5-10 g of the ground sample and place it into a thimble. c. Place the thimble in a Soxhlet extractor. d. Extract the lipids using n-hexane as the solvent for 6-8 hours. e. Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

2. Fatty Acid Methyl Ester (FAME) Derivatization: a. To a known amount of the lipid extract (e.g., 100 mg), add 2 mL of 0.5 M methanolic sodium hydroxide. b. Heat the mixture at 80°C for 10 minutes with occasional shaking. c. Cool the mixture and add 3 mL of 14% boron trifluoride (BF3) in methanol. d. Heat again at 80°C for 5 minutes. e. Cool to room temperature and add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution. f. Shake vigorously and allow the layers to separate. g. Carefully collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters

This protocol provides a general framework for the GC-MS analysis of FAMEs.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

A polar capillary column (e.g., BPX70, SP-2560) is recommended for the separation of cis and trans isomers.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Conditions (Example for Quadrupole MS):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-500

Quantification:

-

Quantification is typically performed by comparing the peak area of the analyte with that of an internal standard (e.g., a fatty acid not present in the sample, such as C17:0 or C23:0) and using a calibration curve generated from certified reference standards of 13(E)-docosenoic acid methyl ester.

Signaling Pathways and Physiological Roles

The specific signaling pathways of 13(E)-docosenoic acid are not well-defined. However, research on trans fatty acids (TFAs) in general provides insights into its potential molecular interactions and physiological effects. TFAs have been shown to influence various signaling cascades, primarily related to inflammation and lipid metabolism.

One identified pathway involves the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK) pathway.[4] This pathway is a key regulator of cellular stress responses, including inflammation and apoptosis. The activation of ASK1 by TFAs can lead to a pro-inflammatory state and contribute to cellular dysfunction.[4]

Furthermore, TFAs have been implicated in the regulation of genes involved in lipid metabolism. They can influence the activity of transcription factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which plays a crucial role in cholesterol biosynthesis.[5] By modulating the expression of SREBP-2 target genes, 13(E)-docosenoic acid could potentially impact cellular cholesterol homeostasis.

Conclusion and Future Directions

The natural occurrence of 13(E)-docosenoic acid and its derivatives represents an intriguing area of lipid biochemistry with potential implications for human health and nutrition. While its presence in Brassicaceae seed oils and some marine sources is established, a significant knowledge gap remains concerning its precise quantitative levels in various natural products, the specifics of its biosynthetic pathway, and the full spectrum of its physiological roles and signaling mechanisms.

For researchers and drug development professionals, a deeper understanding of these aspects is crucial. Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the routine quantification of 13(E)-docosenoic acid and its derivatives in diverse biological matrices.

-

Elucidating the enzymatic machinery responsible for the biosynthesis and isomerization of very-long-chain trans fatty acids in plants and other organisms.

-

Conducting detailed in vitro and in vivo studies to unravel the specific molecular targets and signaling pathways modulated by 13(E)-docosenoic acid, distinguishing its effects from other trans fatty acids.

-

Investigating the potential therapeutic or adverse effects of naturally occurring 13(E)-docosenoic acid derivatives.

Addressing these research questions will not only enhance our fundamental understanding of lipid metabolism but also provide valuable information for the development of novel therapeutic strategies and the formulation of healthier food products.

References

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 13(Z)-Docosenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 13(Z)-Docosenoyl chloride (erucoyl chloride) in acylation reactions to synthesize N-erucoyl amides and erucoyl esters. This document includes experimental procedures, quantitative data, and information on the biological significance of the resulting products, particularly for applications in drug development.

Introduction to 13(Z)-Docosenoyl Chloride and Acylation

13(Z)-Docosenoyl chloride, the acyl chloride derivative of erucic acid, is a highly reactive long-chain fatty acyl chloride. It serves as a key building block for the synthesis of various lipid molecules, including N-erucoyl amides and erucoyl esters. These derivatives have garnered significant interest due to their diverse biological activities and applications in materials science and cosmetics.

Acylation with 13(Z)-Docosenoyl chloride is a versatile method for introducing the C22:1 fatty acyl group onto nucleophilic substrates such as amines and alcohols. The high reactivity of the acyl chloride functional group allows for efficient amide and ester bond formation under relatively mild conditions.

General Protocols for Acylation Reactions

Two primary classes of acylation reactions using 13(Z)-Docosenoyl chloride are the synthesis of N-erucoyl amides and erucoyl esters. Below are general protocols for these transformations.

Synthesis of N-Eruoyl Amides via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides. It is typically performed in a two-phase system with a base to neutralize the hydrochloric acid byproduct.

General Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a reaction flask equipped with a magnetic stirrer.

-

Addition of Base: Add an aqueous solution of a base, typically 2 M sodium hydroxide (B78521) (2.0 eq.), to the reaction mixture.

-

Addition of Acyl Chloride: While stirring vigorously, add a solution of 13(Z)-Docsenoyl chloride (1.1 eq.) in the same organic solvent dropwise to the biphasic mixture at 0-5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone, or acetonitrile) or by column chromatography on silica (B1680970) gel.[1]

Synthesis of Eruocyl Esters

The acylation of alcohols with 13(Z)-Docosenoyl chloride to form esters is a facile reaction that can be performed with or without a base. The use of a non-nucleophilic base like pyridine (B92270) is common to scavenge the HCl produced.

General Procedure:

-

Dissolution: Dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the solution to 0 °C and add 13(Z)-Docosenoyl chloride (1.1 eq.) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure if applicable.

Quantitative Data for Acylation Reactions

The following tables summarize representative quantitative data for the synthesis of various N-erucoyl amides and erucoyl esters.

Table 1: Synthesis of N-Eruoyl Amides

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ammonia (as Urea) | - | tert-Butanol | 48 | 88.7 | [2] |

| Dimethylamino propylamine | - | - | 6-10 | >98 (conversion) | [3] |

| Ethanolamine | Sodium methoxide | Ethanolamine | 2 | 92.9 | An Improved Method for Synthesis of N-stearoyl and N-palmitoylethanolamine |

| L-amino acids | Aminoacylase | Tris-HCl buffer (pH 7.2) with glycerol | 144 | High (qualitative) | Synthesis Reaction Using Various Amino Acids and Ferulic Acid. The... |

Table 2: Synthesis of Eruocyl Esters

| Alcohol Substrate | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Stearyl alcohol | CH₃SO₃H, H₃PO₂ | - | ~5.5 | High (not specified) | [4] |

| Isostearyl alcohol | Transesterification catalyst | - | Not specified | High (not specified) | [4] |

| Gallic acid | p-toluenesulfonic acid | - | 5-6 | ~75 | WO2001030299A2 |

| Methanol (from Erucic acid) | KOH | Methanol | 0.5 | 99 | Study on transesterification of rape oil with high erucic acid to prepare biodiesel and erucicacid methyl ester by hydrodynamic cavitation |

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows and relevant signaling pathways are provided below to aid in understanding the synthesis and biological context of these molecules.

Experimental Workflows

Biological Signaling Pathways

N-Erucamide, the simplest N-erucoyl amide, has been shown to modulate key signaling pathways in mammals, making it a molecule of interest for drug development.

Erucamide (B86657) has demonstrated antidepressant and anxiolytic-like effects, which are believed to be mediated through its regulation of the HPA axis.[5] It has been shown to decrease levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (cortisol in humans), suggesting an inhibitory effect on the stress response pathway.[5]

While direct evidence is still emerging, the structural similarity of erucamide to other lipid signaling molecules suggests a potential role in modulating angiogenesis through the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This pathway is critical in both normal physiological processes and in diseases such as cancer.

Characterization of Acylation Products

Proper characterization of the synthesized N-erucoyl amides and erucoyl esters is crucial. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the acylation products. Key signals to identify include the protons adjacent to the nitrogen in amides or the oxygen in esters, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide or ester functional group through characteristic C=O stretching frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.

Example Spectral Data for Erucamide:

-

¹H NMR: Characteristic peaks for the vinyl protons are observed around 5.34 ppm. The protons alpha to the carbonyl group appear around 2.2 ppm, and the amide protons can be seen as broad signals.

-

IR (film): A strong absorption band for the amide C=O stretch is typically observed around 1640 cm⁻¹.

-

MS (ESI+): The protonated molecular ion [M+H]⁺ is observed at m/z 338.3.[6]

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures based on the specific properties of their substrates and perform appropriate safety assessments before commencing any experimental work.

References

Application Notes and Protocols: 13(E)-Docosenoyl Chloride in Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenoyl chloride, also known as erucoyl chloride, is the acyl chloride derivative of erucic acid, a C22 monounsaturated omega-9 fatty acid. Its reactive acyl chloride group makes it a versatile building block for the synthesis of a variety of lipid molecules.[1] The long, unsaturated alkyl chain imparts unique physicochemical properties to the resulting lipids, influencing their self-assembly, biocompatibility, and interaction with biological systems. These characteristics make this compound a valuable reagent in the development of novel lipids for applications in drug delivery, cosmetics, and as tools for studying cellular processes.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key lipid classes, including ceramides (B1148491), cholesterol esters, and cationic lipids for nucleic acid delivery.

Key Applications

The primary applications of this compound in lipid synthesis stem from its ability to readily undergo reactions such as aminolysis and alcoholysis.[2] This allows for the covalent attachment of the C22 erucoyl tail to various polar headgroups, creating amphiphilic molecules with diverse functionalities.

-

Ceramide Synthesis: Ceramides are essential components of the skin's stratum corneum and act as signaling molecules in various cellular pathways, including apoptosis and inflammation.[3] Synthesizing ceramides with an erucoyl chain can be used to study the impact of very long fatty acid chains on skin barrier function and cellular signaling.

-

Cationic Lipid Synthesis for Drug Delivery: Cationic lipids are critical components of lipid nanoparticles (LNPs) used for the delivery of nucleic acid therapeutics like mRNA and siRNA.[4][5] The erucoyl chain can serve as the hydrophobic tail of these lipids, influencing the stability, fusogenicity, and in vivo disposition of the LNP formulations.

-

Cholesterol Ester Synthesis: Cholesteryl esters are storage forms of cholesterol and are involved in lipid transport.[6] The synthesis of cholesteryl erucate (B1234575) can be useful for studying lipid metabolism and developing lipid-based formulations.

-

Biomaterial and Nanoparticle Modification: The reactive nature of this compound allows for its use in modifying the surfaces of nanoparticles and in the synthesis of novel biomaterials.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various lipids using long-chain fatty acids or their activated derivatives. While specific data for this compound is limited in the literature, the presented data from analogous reactions provide expected ranges for yields and reaction parameters.

Table 1: Synthesis of N-Acyl Amides and Ceramides

| Product | Reactants | Catalyst/Reagent | Reaction Time | Conversion/Yield | Reference |

| Erucamide | Erucic acid, Ammonia | Butyltin trichloride | 12.5 hours | >95% | [7] |

| Octadecyl erucamide | Stearyl amine, Erucic acid | Solid acid catalyst | 3-6 hours | >98.5% | [8] |

| N-(Stearoyl)-DL-sphinganine | DL-sphinganine, Stearic acid N-hydroxysuccinimide ester | Pyridine (B92270) | 1 hour | 96% | [9] |

Table 2: Synthesis of Cholesterol Esters

| Product | Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Cholesterol Esters | Cholesterol, Aroyl chlorides | PdCl2(dtbpf) complex | 1,4-dioxane | 2 hours | Good to high | [6][10] |

Experimental Protocols

Protocol 1: Synthesis of N-(13(E)-Docosenoyl)-D-erythro-sphingosine (Erucoyl Ceramide)

This protocol describes the synthesis of a ceramide by reacting this compound with D-erythro-sphingosine.

Materials:

-

This compound

-

D-erythro-sphingosine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., Chloroform:Methanol (B129727) gradient)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Slowly add the this compound solution to the sphingosine (B13886) solution dropwise over 30 minutes at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in chloroform) to yield pure N-(13(E)-docosenoyl)-D-erythro-sphingosine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Novel Cationic Lipid for mRNA Delivery

This protocol outlines a representative synthesis of a novel ionizable cationic lipid using 13(E)-docsenoyl chloride. The headgroup in this example is based on a tertiary amine, which is common in ionizable lipids for mRNA delivery.[4][5]

Materials:

-

This compound

-

N,N-dimethylethanolamine

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Hexane:Ethyl acetate (B1210297) gradient)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N,N-dimethylethanolamine (1 equivalent) in anhydrous THF.

-

Add pyridine (1.2 equivalents) to the solution and cool to 0°C.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0°C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude lipid by flash column chromatography using a hexane:ethyl acetate gradient to obtain the pure cationic lipid.

-

Confirm the structure and purity of the synthesized lipid by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Caption: General workflow for lipid synthesis and application.

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

- 1. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Erucoyl chloride | 7459-29-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4277410A - Process for the production of carboxylic amides using alkyltin catalysts - Google Patents [patents.google.com]

- 8. CN104230741A - Synthetic method of octadecyl erucyl amide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Synthesis Utilizing 13(E)-Docosenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of organic and medicinal chemistry, as the amide bond is a fundamental linkage in a vast array of pharmaceuticals, natural products, and polymers. One of the most direct and efficient methods for amide bond formation is the reaction of an amine with a highly reactive carboxylic acid derivative, such as an acyl chloride.[1][] This document provides a detailed experimental procedure for the synthesis of amides using 13(E)-Docosenoyl chloride, a long-chain unsaturated acyl chloride. The protocol described is based on the principles of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][3] This method is broadly applicable for the synthesis of both secondary and tertiary amides from primary and secondary amines, respectively.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base, yielding the stable amide product. The use of a base, typically a tertiary amine like triethylamine (B128534) or pyridine, is crucial to drive the reaction to completion by scavenging the HCl generated.[1][3]

Experimental Protocol: Synthesis of N-substituted 13(E)-Docosenamide

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents:

-

This compound (MW: 357.01 g/mol )[4]

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent (e.g., THF, Ethyl Acetate)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if required for purification)

-

Standard laboratory glassware

Procedure:

-